3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
Description
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is a pyrazinone derivative characterized by a 2(1H)-pyrazinone core substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 5 with a phenyl group. Pyrazinones are nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, anticancer, and opioid receptor modulation properties . The compound’s structure is defined by:
- C-3 substitution: A branched alkyl group (2-methylpropyl) that enhances lipophilicity and influences receptor binding.
- Core: The 2(1H)-pyrazinone ring, a planar six-membered ring with two nitrogen atoms and a ketone group, enabling hydrogen bonding and tautomerism.
Properties
IUPAC Name |
3-(2-methylpropyl)-5-phenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-12-14(17)15-9-13(16-12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVOHCKCVYNCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363718 | |
| Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128972-00-9 | |
| Record name | 3-(2-Methylpropyl)-5-phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Synthesis via Jones’ Method
The condensation of α-amino acid amides with 1,2-dicarbonyl compounds represents a classical approach to 2(1H)-pyrazinones. For 3-(2-methylpropyl)-5-phenyl-2(1H)-pyrazinone, this method leverages the regioselective incorporation of substituents derived from the α-amino amide (position 3) and the 1,2-diketone (position 5).
Procedure :
-
Starting Materials :
-
Leucine amide hydrochloride (providing the isobutyl group at C-3).
-
Phenylglyoxal hydrate (providing the phenyl group at C-5).
-
-
Reaction Conditions :
-
Leucine amide hydrochloride (1.0 equiv) and phenylglyoxal (1.2 equiv) are condensed in aqueous NaOH (2.0 M) at −50°C under nitrogen.
-
The mixture is stirred for 12 hours, followed by neutralization with HCl (1.0 M) and extraction with ethyl acetate.
-
-
Cyclization and Aromatization :
Yield : 58–65% (isolated after column chromatography).
Key Advantage : High regioselectivity due to the inherent bias of phenylglyoxal to direct the phenyl group to C-5.
Sequential Cross-Coupling of 3,5-Dichloro-2(1H)-Pyrazinone
Synthesis of 3,5-Dichloro-2(1H)-Pyrazinone
The Hoonaert method provides access to 3,5-dichloro-2(1H)-pyrazinone, a versatile intermediate for subsequent functionalization.
Procedure :
-
α-Aminonitrile Formation :
-
Isobutylamine (1.0 equiv) reacts with chloroacetonitrile (1.5 equiv) in acetonitrile at 80°C for 6 hours.
-
-
Cyclization with Oxalyl Chloride :
Yield : 72% (after recrystallization from hexane).
Suzuki-Miyaura Coupling at C-5
Procedure :
-
Reaction Setup :
-
3,5-Dichloro-2(1H)-pyrazinone (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 100°C for 12 hours.
-
Yield : 85% (3-chloro-5-phenyl-2(1H)-pyrazinone).
Introduction of the Isobutyl Group at C-3
Negishi Coupling :
-
Reaction Setup :
-
3-Chloro-5-phenyl-2(1H)-pyrazinone (1.0 equiv) reacts with isobutylzinc chloride (2.0 equiv) and Pd(dba)₂ (3 mol%) in THF at 60°C for 8 hours.
-
Yield : 62% (after purification via silica gel chromatography).
Challenges : Alkyl cross-couplings at C-3 require careful optimization due to steric hindrance from the isobutyl group.
Solid-Phase Synthesis via Truce-Smiles Rearrangement
Immobilization and Alkylation
Adapted from protocols for pyrazine synthesis, this method employs Wang resin-functionalized amino acids.
Procedure :
-
Resin Functionalization :
-
L-Leucine methyl ester is immobilized on Wang resin via a benzaldehyde linker.
-
-
Alkylation with α-Haloacetophenone :
-
The resin-bound leucine derivative is alkylated with 2-bromoacetophenone (2.0 equiv) in DMF at 25°C for 24 hours.
-
-
Cyclization and Cleavage :
Yield : 54% (crude) after reversed-phase HPLC purification.
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Key Advantage |
|---|---|---|---|
| Condensation | Leucine amide, phenylglyoxal | 58–65% | High regioselectivity, one-pot synthesis |
| Cross-Coupling | 3,5-Dichloro intermediate | 62–85% | Modular substitution, scalable |
| Solid-Phase Synthesis | Wang resin, α-haloacetophenone | 54% | Mild conditions, combinatorial potential |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
The pyrazinone scaffold is known for its potential in antiviral drug development. For instance, derivatives of pyrazinones have been investigated for their efficacy against viral infections, including influenza and HIV. Notably, the compound favipiravir, which contains a pyrazinone core, has been approved for treating influenza and is under investigation for COVID-19 treatment . Additionally, compounds derived from pyrazinones have shown inhibitory activity against reverse transcriptase, an essential enzyme in HIV replication .
1.2 Anticancer Properties
Research has highlighted the anticancer potential of pyrazinones, including 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone. Various studies have synthesized derivatives that exhibit selective cytotoxicity against cancer cell lines. For example, compounds with a pyrazinone structure have been evaluated for their activity against MCF-7 breast cancer cells and other types of cancer cells, demonstrating significant growth inhibition .
1.3 Inhibition of Enzymes
Pyrazinones have also been explored as inhibitors of serine proteases involved in the coagulation cascade. The ability to inhibit thrombin and related enzymes positions these compounds as promising candidates for developing anticoagulant therapies .
Synthetic Applications
2.1 Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods that align with green chemistry principles. Recent studies have emphasized the use of aqueous media and catalytic methods to produce pyrazole derivatives efficiently . This approach not only enhances yield but also reduces environmental impact.
2.2 Building Block for Complex Molecules
The versatility of the pyrazinone scaffold allows it to serve as a building block in the synthesis of more complex molecules. For instance, it can be utilized in dipolar cycloadditions and other reactions to create novel compounds with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Position and Structural Variations
Pyrazinone derivatives differ in substituent positions (C-3, C-5, C-6) and functional groups, leading to distinct physicochemical and biological properties. Key analogs include:
Impact of Substituent Chemistry on Bioactivity
- C-3 Alkyl Groups (e.g., 2-methylpropyl): Enhance lipophilicity and membrane permeability. In opioid receptor ligands (e.g., Dmt-linked pyrazinones), alkyl chain length at C-3 modulates μ-opioid receptor affinity (Kiμ = 0.04–0.13 nM) . In cytotoxic analogs (e.g., 3,6-diisobutyl-2(1H)-pyrazinone), branching at C-3/C-6 correlates with selective activity against colorectal carcinoma .
- C-5 Aromatic vs. Methoxy or bromine: Electron-withdrawing groups (e.g., in OPC-15161 ) or halogens (e.g., 5-bromo derivatives ) alter electronic density, affecting reactivity and target interactions.
- C-6 Substitutions: Isobutyl or sec-butyl groups in cytotoxic compounds (e.g., 3,6-diisobutyl-2(1H)-pyrazinone) suggest steric bulk enhances anticancer activity .
Pharmacological and Physicochemical Properties
- Solubility : Polar groups (e.g., propenamide in ) enhance aqueous solubility, whereas aromatic/alkyl substituents reduce it.
- Bioactivity: Opioid receptor ligands with C-3/C-6 Dmt-linked chains show sub-nanomolar μ-receptor affinity . Cytotoxic pyrazinones (e.g., 3,6-diisobutyl analog) target cancer cells via undefined mechanisms, possibly involving DNA intercalation or enzyme inhibition .
Biological Activity
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, alongside its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula , belongs to the pyrazinone family characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The specific arrangement of substituents—namely a phenyl group at the 5-position and a branched alkyl chain (2-methylpropyl) at the 3-position—enhances its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that compounds within the pyrazinone class exhibit notable antimicrobial activity. Preliminary studies suggest that this compound demonstrates effectiveness against various bacterial strains and fungi. The compound's structure suggests potential interactions with microbial targets, which may inhibit their growth or survival mechanisms.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Candida albicans | 16 µg/mL | Significant |
2. Antifungal Activity
The compound has also been investigated for its antifungal properties. It has shown promising results against certain fungal strains, indicating its potential for therapeutic use in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Candida parapsilosis | 20 µg/mL | High |
| Aspergillus niger | 50 µg/mL | Moderate |
3. Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. Preliminary data suggest that it may induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and death .
Case Study: Anticancer Efficacy
A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. Mechanistic studies indicated that the compound may activate caspase pathways leading to apoptosis .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors implicated in disease pathways. For example, it may inhibit enzymes involved in cellular proliferation or modulate receptor activity that affects cell survival.
Q & A
Basic: What are the primary synthetic routes for 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling or base-mediated condensation . For example, 3,5-dihalo-2(1H)-pyrazinones (e.g., 3,5-dichloro or dibromo derivatives) serve as intermediates. Substituents at C-3 and C-5 are introduced using nucleophiles (amines, boronic acids) under catalytic conditions. A key step involves coupling 3,5-dibromo-2(1H)-pyrazinone with aryl amines or boronic acid esters (e.g., phenylboronic acid for the C-5 phenyl group) in the presence of Pd catalysts (e.g., Suzuki–Miyaura coupling) . Reaction temperature (60–100°C), solvent choice (DMF, THF), and base (DIEA, K₂CO₃) significantly impact yield. For instance, Pd/C hydrogenation can remove halogens selectively, but excess catalyst may lead to over-reduction .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., OPC-15161 structure determination ).
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methylpropyl and phenyl groups) and tautomeric forms.
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- FT-IR : Detects carbonyl (C=O) and N-H stretching vibrations (~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .
Advanced: How can structure-activity relationship (SAR) studies optimize pyrazinone derivatives for selective enzyme inhibition?
Methodological Answer:
SAR studies focus on substituent positioning and electronic effects :
- C-3 modification : Bulky groups (e.g., 2-methylpropyl) enhance hydrophobic interactions in enzyme pockets (e.g., TF/VIIa inhibition ).
- C-5 aryl groups : Phenyl rings improve π-π stacking in protease active sites (e.g., hepatitis C NS3 protease inhibitors ).
- C-6 functionalization : Methoxy or methylthio groups modulate electron density, affecting binding to redox-sensitive targets (e.g., superoxide anion inhibition ).
Computational docking (e.g., MOE software) predicts binding modes, while in vitro assays (IC₅₀, selectivity ratios) validate activity. For example, TF/VIIa inhibitor 34 achieved 16 nM IC₅₀ with >6250× selectivity over thrombin .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. enzyme inhibition)?
Methodological Answer:
Contradictions arise from assay variability (cell lines, enzyme sources) and structural analogs . To address this:
- Standardize assays : Use identical cell lines (e.g., HCT-116, HepG2) and enzyme concentrations.
- Control substituents : Compare analogs like 3-isobutyl vs. 3-sec-butyl derivatives (e.g., Streptomyces pyrazinones showed cytotoxicity in HCT-116 but not MCF-7 cells ).
- Meta-analysis : Pool data from multiple studies (e.g., OPC-15161’s IC₅₀ of 28 µM vs. TF/VIIa inhibitor’s 16 nM ).
Basic: How is the pyrazinone scaffold utilized in peptide mimetics?
Methodological Answer:
The pyrazinone core replaces peptide bonds to enhance metabolic stability . For example:
- Cyclization : Dipeptidyl chloromethyl ketones cyclize to form 5-methyl-2(1H)-pyrazinones, inserted into enkephalin sequences as opioid mimetics .
- Hydrogen bonding : The scaffold mimics β-strand conformations in protease inhibitors (e.g., hepatitis C NS3 protease) .
Methodology involves solid-phase peptide synthesis (SPPS) with Fmoc-protected pyrazinone monomers, followed by cleavage and HPLC purification .
Advanced: What computational tools aid in designing pyrazinone-based inhibitors?
Methodological Answer:
- Molecular docking (MOE, AutoDock) : Predicts binding modes using X-ray structures (e.g., TF/VIIa complex PDB: 1BOY) .
- QSAR models : Correlate substituent descriptors (logP, polar surface area) with activity (e.g., anti-influenza PB2 inhibitors ).
- MD simulations (GROMACS) : Assesss stability of enzyme-inhibitor complexes over 100-ns trajectories .
Basic: What are the stability and storage requirements for pyrazinone derivatives?
Methodological Answer:
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Light sensitivity : Amber vials prevent photodegradation of the conjugated pyrazinone core .
Advanced: How do fluorinated pyrazinone derivatives enhance PET radioligand development?
Methodological Answer:
Fluorine-18 labeling at C-5 or C-6 enables PET imaging of target engagement. For example:
- Radiosynthesis : 5-Bromo-3-methyl-2(1H)-pyrazinone undergoes Cu-mediated ¹⁸F-fluorination (RCY ~15%) .
- In vivo stability : Fluorinated analogs (e.g., BMS-764459) show improved metabolic stability in rat models .
Basic: What role do pyrazinones play in natural product discovery?
Methodological Answer:
Pyrazinones are biosynthesized by actinobacteria (e.g., Streptomyces sp.) via non-ribosomal peptide synthetases (NRPS). Key steps include:
- Cyclization : Ana-amino ketones condense with ethyl chlorooxacetate to form the pyrazinone core .
- Oxidation : Post-modifications (e.g., methoxylation) enhance bioactivity (e.g., cytotoxic deoxymutaaspergillic acid) .
Advanced: How can methodological discrepancies in pyrazinone synthesis be mitigated?
Methodological Answer:
Discrepancies (e.g., yield variations) arise from catalyst lot variability or impure intermediates . Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
